molecular formula C20H17ClN4 B5588703 3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5588703
M. Wt: 348.8 g/mol
InChI Key: OGNXRZFOZPSMEH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-12-17(14-6-4-3-5-7-14)19(22)25-20(23-12)18(13(2)24-25)15-8-10-16(21)11-9-15/h3-11H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNXRZFOZPSMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1C3=CC=CC=C3)N)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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